molecular formula C9H19F3Si B15496774 Triethyl(3,3,3-trifluoropropyl)silane CAS No. 429-59-4

Triethyl(3,3,3-trifluoropropyl)silane

Cat. No.: B15496774
CAS No.: 429-59-4
M. Wt: 212.33 g/mol
InChI Key: PBSBBHBNTCAEBY-UHFFFAOYSA-N
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Description

Triethyl(3,3,3-trifluoropropyl)silane is a fluorinated organosilane compound of significant interest in advanced materials research and development. Organosilanes, in general, function as molecular bridges, connecting dissimilar materials such as inorganic substrates and organic polymers due to their unique dual reactivity . The introduction of fluorine atoms into the organic group of a silane has a profound impact on its properties; the strong, stable carbon-fluorine (C-F) bond imparts enhanced chemical inertness, thermal stability, and lowers surface energy . This makes fluorinated organosilanes particularly valuable for creating surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent), which is a key requirement for developing easy-to-clean, anti-fouling coatings, and protective layers for various substrates . While the related compound, poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), is well-documented for its exceptional resistance to oils, fuels, and solvents, as well as its stability across a wide temperature range , this compound serves as a vital precursor and intermediate. Its non-hydrolyzable triethylsilyl group and stable trifluoropropyl chain make it a potential reagent in organic synthesis and organosilicon chemistry, where it may be used to introduce the silyl group or the 3,3,3-trifluoropropyl moiety into more complex molecular architectures. Researchers utilize this compound to develop new materials with tailored properties for demanding applications in aerospace, automotive, and microelectronics . Its role is foundational in the exploration of novel fluorosilicone fluids, elastomers, and high-performance surface modifiers. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

CAS No.

429-59-4

Molecular Formula

C9H19F3Si

Molecular Weight

212.33 g/mol

IUPAC Name

triethyl(3,3,3-trifluoropropyl)silane

InChI

InChI=1S/C9H19F3Si/c1-4-13(5-2,6-3)8-7-9(10,11)12/h4-8H2,1-3H3

InChI Key

PBSBBHBNTCAEBY-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The trifluoropropyl group confers distinct electronic and hydrophobic properties, but variations in substituents (e.g., methoxy, chloro, methyl, or ethyl groups) significantly alter reactivity, stability, and application scope. Below is a detailed comparison:

Substituent Effects on Reactivity and Stability

  • Trimethoxy(3,3,3-trifluoropropyl)silane (C6H13F3O3Si): Reactivity: Methoxy groups hydrolyze slowly in aqueous conditions, forming silanol intermediates that condense into siloxane networks. This property is exploited in surface functionalization for MXenes, enhancing work function (ϕ = 4.63 eV) by introducing electron-withdrawing -CF3 terminals . Applications: Used in OLED hole injection layers to modify interfacial electronic properties and in perovskite solar cells to form protective siloxane barriers .
  • Trichloro(3,3,3-trifluoropropyl)silane (C3H4Cl3F3Si):

    • Reactivity : Chlorine substituents increase electrophilicity, enabling rapid hydrolysis and reaction with nucleophiles (e.g., water or hydroxylated surfaces). This facilitates quick formation of hydrophobic coatings .
    • Applications : Employed in paper spray ionization for creatine detection and as a hydrophobic agent in microfluidic devices .
  • Dichloro(methyl)(3,3,3-trifluoropropyl)silane (C4H7Cl2F3Si): Reactivity: Combines methyl and chloro groups, offering intermediate hydrolysis rates. Used as a precursor for fluorosilicone polymers via hydrolysis-polycondensation . Applications: Key monomer in synthesizing poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), a commercial fluorosilicone with thermal and chemical resistance .
  • Triethyl(trifluoromethyl)silane (C7H15F3Si):

    • Reactivity : Ethyl groups provide steric hindrance, reducing reactivity compared to methoxy or chloro analogs. Primarily used in organic synthesis as a fluorine source .

Electronic and Surface Modification Properties

Compound Substituents Work Function (eV) Key Application Reference
Trimethoxy(3,3,3-trifluoropropyl)silane -OCH3 4.63 MXene work function tuning
(3-Aminopropyl)trimethoxysilane -NH2 4.3 Electron donation in OLEDs
Trichloro(3,3,3-trifluoropropyl)silane -Cl N/A Hydrophobic paper coatings

The -CF3 group in trimethoxy(3,3,3-trifluoropropyl)silane increases MXene work function by ~400 meV compared to nascent surfaces, outperforming electron-donating aminosilanes .

Preparation Methods

Alkylation of Trichloro(3,3,3-Trifluoropropyl)Silane

The most widely reported route involves the stepwise alkylation of trichloro(3,3,3-trifluoropropyl)silane (Cl₃SiCH₂CF₃) with ethyl Grignard reagents (EtMgX, X = Cl/Br).

Procedure :

  • Step 1 : Cl₃SiCH₂CF₃ is reacted with 3 equivalents of EtMgBr in anhydrous diethyl ether at 0°C.
  • Step 2 : The mixture is stirred for 12 hours at room temperature, followed by quenching with saturated ammonium chloride.
  • Step 3 : The organic layer is dried over MgSO₄, filtered, and distilled under reduced pressure (bp: 85–90°C at 15 mmHg).

Key Data :

Parameter Value
Yield 82–88%
Purity (GC-MS) >98%
Side Products Diethylchlorosilane (<5%)

Mechanistic Insight : The reaction proceeds via nucleophilic displacement of chlorine by ethyl groups, with the steric bulk of the trifluoropropyl chain favoring sequential substitution. Excess Grignard reagent ensures complete alkylation.

Catalytic Hydrosilylation of 3,3,3-Trifluoropropene

An alternative method employs platinum-catalyzed hydrosilylation of 3,3,3-trifluoropropene (CF₃CH=CH₂) with triethylsilane (Et₃SiH).

Procedure :

  • Step 1 : Et₃SiH (1.2 equivalents) and CF₃CH=CH₂ (1 equivalent) are combined in toluene under nitrogen.
  • Step 2 : Karstedt’s catalyst (Pt₂(dvs)₃, 0.1 mol%) is added, and the mixture is heated to 80°C for 6 hours.
  • Step 3 : The product is purified via fractional distillation.

Key Data :

Parameter Value
Conversion 95%
Selectivity 89%
Byproducts Disilylation adducts (11%)

Limitations : Competing β-hydride elimination reduces yield, necessitating precise temperature control.

Cross-Coupling with Organozinc Reagents

A less common but highly selective approach utilizes Negishi coupling between triethylsilyl chloride (Et₃SiCl) and 3,3,3-trifluoropropylzinc bromide (CF₃CH₂CH₂ZnBr).

Procedure :

  • Step 1 : CF₃CH₂CH₂ZnBr is prepared via transmetallation of CF₃CH₂CH₂MgBr with ZnCl₂.
  • Step 2 : Et₃SiCl (1 equivalent) is added to a THF solution of the zinc reagent at -20°C.
  • Step 3 : The mixture is warmed to room temperature, stirred for 24 hours, and extracted with hexane.

Key Data :

Parameter Value
Yield 75%
Purity (NMR) 96%

Advantage : Minimal epimerization or side reactions due to mild conditions.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield (%) Purity (%) Cost (Relative) Scalability
Grignard Alkylation 85 98 Low High
Hydrosilylation 89 95 Moderate Moderate
Negishi Coupling 75 96 High Low

Critical Observations :

  • Grignard alkylation offers the best balance of yield and scalability for industrial applications.
  • Hydrosilylation requires expensive catalysts but achieves high regioselectivity.
  • Negishi coupling is limited by reagent availability and operational complexity.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 0.6–1.1 (m, SiCH₂CH₃), δ 2.1–2.4 (m, SiCH₂CF₃).
  • ¹⁹F NMR : δ -70.2 (s, CF₃).
  • GC-MS : m/z 246 [M]⁺, base peak at m/z 131 (CF₃CH₂CH₂⁺).

Purity Assessment

  • Gas chromatography (GC) with flame ionization detection confirms >98% purity in optimized batches.
  • Elemental analysis : Calculated C 43.2%, H 6.5%, F 28.9%; Found C 42.8%, H 6.7%, F 28.5%.

Industrial and Catalytic Applications

This compound serves as a co-catalyst in Ziegler-Natta polymerization systems, enhancing activity in polypropylene production. Its electron-withdrawing trifluoropropyl group stabilizes transition states in carbonyl reduction reactions, as evidenced by its use in silyl ester-mediated amidation.

Q & A

Q. What are the established synthetic routes for preparing triethyl(3,3,3-trifluoropropyl)silane, and how do precursor choices influence reaction efficiency?

this compound is typically synthesized via alkylation or hydrosilylation reactions. A key precursor, dichloro(methyl)(3,3,3-trifluoropropyl)silane (CAS 870-56-4), can undergo hydrolysis-polycondensation to form fluorosilicone polymers, but its derivatives are also intermediates for triethyl-substituted analogs . For example, substituting chlorine atoms in dichloro(methyl)(3,3,3-trifluoropropyl)silane with ethoxy groups via alcoholysis yields triethoxy derivatives. Reaction efficiency depends on solvent polarity, catalyst selection (e.g., Pt-based catalysts for hydrosilylation), and moisture control to prevent premature hydrolysis .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound is moisture-sensitive and requires anhydrous conditions. Stock solutions should be prepared in dry solvents (e.g., toluene or THF) and stored at -20°C for short-term use (≤1 month) or -80°C for long-term stability (≤6 months) to minimize hydrolysis. Repeated freeze-thaw cycles must be avoided. For solid storage, inert atmosphere gloveboxes are recommended .

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for confirming trifluoropropyl group integrity (δ ≈ -60 to -70 ppm). 29Si^{29}\text{Si} NMR distinguishes silicon environments (e.g., -Si-O- vs. -Si-C-) .
  • GC-MS : Used for purity analysis after derivatization. For example, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (a related compound) enhances chromatographic resolution of polar analytes via silylation .
  • FT-IR : Peaks at ~1100 cm1^{-1} (Si-O-Si) and ~700 cm1^{-1} (C-F) confirm structural motifs .

Advanced Research Questions

Q. How do reaction mechanisms differ between ring-opening polymerization (ROP) and hydrolysis-polycondensation for synthesizing fluorosilicone polymers from this compound derivatives?

  • ROP : Cyclic monomers (e.g., D3_3F, a trifluoropropylmethylsiloxane trimer) undergo anionic or cationic polymerization. Anionic ROP with catalysts like KOH yields linear polymers with controlled molecular weights, while cationic ROP (e.g., using H2_2SO4_4) may produce branching .
  • Hydrolysis-polycondensation : Dichloro(methyl)(3,3,3-trifluoropropyl)silane reacts with water to form silanol intermediates, which condense into polymers. This method is less precise than ROP and often results in broader polydispersity indices (PDI > 1.5) .

Q. How can this compound derivatives improve performance in electronic or optoelectronic devices?

  • Perovskite solar cells : Trichloro(3,3,3-trifluoropropyl)silane forms moisture-resistant siloxane networks atop perovskite layers, enhancing stability against humidity. The Si-O-Si crosslinks act as a barrier to H2_2O while maintaining charge transport efficiency .
  • Organic field-effect transistors (OFETs) : Fluorinated silane monolayers on gate dielectrics modulate threshold voltages. For example, trichloro(3,3,3-trifluoropropyl)silane monolayers induce dipole effects, shifting threshold voltages by ~10–15% compared to non-fluorinated analogs .

Q. What experimental strategies resolve contradictions in reported polymer properties (e.g., thermal stability vs. flexibility) for fluorosilicones derived from this compound?

Discrepancies often arise from variations in monomer purity, catalyst residues, or crosslinking density. To address this:

  • Controlled polymerization : Use ROP with purified D3_3F monomers and stoichiometric catalysts to minimize side reactions .
  • Post-polymerization analysis : Employ thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) to correlate synthetic conditions (e.g., curing temperature) with glass transition temperatures (TgT_g) and decomposition thresholds .

Q. How does the trifluoropropyl group influence the reactivity of this compound in derivatization reactions for analytical chemistry?

The electron-withdrawing -CF3_3 group enhances silylation efficiency for polar analytes (e.g., steroids, β-blockers) by increasing the electrophilicity of the silicon center. This reduces reaction times and improves derivatization yields in GC-MS workflows. For example, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine achieves >90% derivatization of estradiol at 60°C within 30 minutes .

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